molecular formula C16H17BrN4O2S2 B2539502 5-bromo-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide CAS No. 1797563-03-1

5-bromo-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2539502
CAS No.: 1797563-03-1
M. Wt: 441.36
InChI Key: YVFINKSAZJNKEK-UHFFFAOYSA-N
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Description

5-bromo-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the bromination of thiophene-2-sulfonamide, followed by the introduction of the piperidine and cyanopyridine groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or dimethylformamide, and catalysts like palladium or copper to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

5-bromo-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular signaling pathways. The exact mechanism can vary depending on the biological context and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide
  • 5-bromo-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonate
  • 5-bromo-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonyl chloride

Uniqueness

The uniqueness of 5-bromo-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-bromo-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN4O2S2/c17-14-3-4-15(24-14)25(22,23)20-11-12-5-8-21(9-6-12)16-13(10-18)2-1-7-19-16/h1-4,7,12,20H,5-6,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVFINKSAZJNKEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=C(S2)Br)C3=C(C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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